molecular formula C17H24BrN3OS B2740225 5-bromo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}pyridine-3-carboxamide CAS No. 2034523-79-8

5-bromo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}pyridine-3-carboxamide

Cat. No.: B2740225
CAS No.: 2034523-79-8
M. Wt: 398.36
InChI Key: WWKIEGSYCZSRJP-UHFFFAOYSA-N
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Description

5-bromo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}pyridine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromine atom, a nicotinamide moiety, and a tetrahydrothiopyran ring, making it a unique structure for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}pyridine-3-carboxamide typically involves multiple steps, including the formation of the tetrahydrothiopyran ring and the subsequent attachment of the nicotinamide group. Common reagents used in these reactions include brominating agents, amines, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-bromo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}pyridine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-bromo-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Properties

IUPAC Name

5-bromo-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BrN3OS/c18-15-9-14(11-19-12-15)17(22)20-10-13-1-5-21(6-2-13)16-3-7-23-8-4-16/h9,11-13,16H,1-8,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKIEGSYCZSRJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=CN=C2)Br)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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